Product packaging for (S)-4-benzyl-2-hydroxymethylpiperazine(Cat. No.:CAS No. 149715-45-7)

(S)-4-benzyl-2-hydroxymethylpiperazine

Cat. No.: B174629
CAS No.: 149715-45-7
M. Wt: 206.28 g/mol
InChI Key: PJMFGDYBTJEEDP-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-4-benzyl-2-hydroxymethylpiperazine is a chiral piperazine derivative of significant value in medicinal chemistry and drug discovery research. Piperazine cores are privileged structures in pharmacology, known for their versatility as building blocks for a wide range of biologically active molecules . The specific stereochemistry of the (S)-enantiomer, coupled with the benzyl substitution at the 4-position and the hydroxymethyl group at the 2-position, makes this compound a sophisticated chiral synthon and intermediate. It is primarily used by researchers for the design and synthesis of novel compounds, including potential therapeutic agents. Piperazine derivatives are frequently explored for their interactions with the central nervous system; for instance, simple piperazine acts as a GABA receptor agonist, leading to flaccid paralysis in parasites, which is the basis for its historical use as an anthelmintic . Furthermore, substituted piperazines are common structural components in various pharmaceuticals and research compounds, including CNS-active substances and muscarinic receptor antagonists investigated for neurological diseases . The presence of the hydroxymethyl group provides a handle for further chemical functionalization, such as etherification or esterification, allowing for the creation of diverse chemical libraries. This product is intended for research applications in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions in accordance with laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B174629 (S)-4-benzyl-2-hydroxymethylpiperazine CAS No. 149715-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-4-benzylpiperazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMFGDYBTJEEDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427486
Record name (S)-(4-benzylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149715-45-7
Record name (S)-(4-benzylpiperazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S 4 Benzyl 2 Hydroxymethylpiperazine

Asymmetric Synthetic Routes to Enantiopure (S)-4-benzyl-2-hydroxymethylpiperazine

The generation of enantiomerically pure this compound is paramount for its application in pharmaceuticals. Several sophisticated strategies have been developed to achieve high enantioselectivity.

Chiral Pool Approaches Utilizing Pre-existing Chirality

Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials. Amino acids are particularly useful in this regard. For instance, (S)-aspartic acid and (S)-glutamic acid have been employed in multi-step syntheses to produce chiral piperazine-alcanols. rsc.org This approach involves the construction of a piperazinedione intermediate, followed by N-alkylation to introduce the benzyl (B1604629) group and subsequent reduction of the ester and amide functionalities to yield the desired hydroxymethylpiperazine. rsc.org The inherent chirality of the starting amino acid directs the stereochemistry of the final product.

Asymmetric Catalysis in the Formation of the Piperazine (B1678402) Core

Asymmetric catalysis offers a powerful and efficient means to construct the chiral piperazine ring system. nih.gov This often involves the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions. nih.gov For example, iridium-based photoredox catalysts have been utilized in the decarboxylative cyclization of amino-acid-derived diamines with aldehydes to afford C2-substituted piperazines. nsf.gov This method provides a mild and green alternative to traditional approaches. nsf.gov Similarly, rhodium and iridium catalysts have shown efficacy in the asymmetric synthesis of related chiral heterocycles. nih.gov

A notable strategy involves the asymmetric α-benzylation of cyclic ketones through a one-pot chemoenzymatic cascade. This process combines an organobismuth-catalyzed aldol (B89426) condensation with an ene-reductase (ER)-catalyzed enantioselective reduction. nih.gov While not a direct synthesis of the piperazine itself, this methodology for creating chiral α-benzyl cyclic carbonyl compounds highlights the potential of combining chemical and biological catalysis for asymmetric transformations that could be adapted for piperazine synthesis. nih.gov

Diastereoselective Synthesis Strategies

Diastereoselective synthesis aims to control the formation of a specific stereoisomer among multiple possibilities. In the context of piperazine synthesis, this can be achieved through various methods, including intramolecular hydroamination. A modular synthesis of 2,6-disubstituted piperazines utilizes a highly diastereoselective intramolecular hydroamination as the key step. organic-chemistry.org The required substrates for this reaction are prepared from amino acids via nucleophilic displacement of cyclic sulfamidates. organic-chemistry.org

Another approach involves the stereodivergent synthesis of aldol products using a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. mdpi.com The reaction of this chiral auxiliary with various aldehydes can be controlled to selectively produce different stereoisomers. mdpi.com While demonstrated on a piperidinedione, the principles of using chiral auxiliaries to direct stereoselective reactions are applicable to the synthesis of chiral piperazines.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org For instance, the kinetic resolution of 2-arylpiperazines has been achieved using n-BuLi/(+)-sparteine, leading to high enantioselectivities. nih.gov This method can be followed by further functionalization to yield enantioenriched 2,2-disubstituted piperazines. nih.gov

Dynamic kinetic resolution (DKR) is an advancement where the less reactive enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. wikipedia.org While specific examples for this compound are not prevalent in the provided results, the Noyori asymmetric hydrogenation of ketones is a classic example of DKR, where a chiral Ru[(R)-BINAP]X₂ catalyst selectively hydrogenates one enantiomer of a rapidly epimerizing β-ketoester. wikipedia.org Enzymatic kinetic resolutions are also widely used, for example, in the acylation of racemic alcohols, to obtain enantiopure products. mdpi.com

Multistep Synthesis Strategies for this compound Derivatives

The synthesis of derivatives of this compound is crucial for exploring structure-activity relationships in drug discovery. These multistep syntheses often involve the initial preparation of the core piperazine structure followed by functionalization.

For example, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized, where the synthesis of the key intermediate, 4-(benzyloxy)benzylamine, involved the reduction of 4-(benzyloxy)benzonitrile with lithium aluminum hydride. mdpi.com This amine could then be coupled with various 4-chloroquinolines. mdpi.com Similarly, the synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives has been reported, starting from 4-benzyl-1-chlorophthalazine and reacting it with a range of nucleophiles. nih.govresearchgate.net

The Suzuki coupling protocol has been effectively used for the concise formation of 4-benzyl piperidines and related derivatives, demonstrating its utility in creating C-C bonds with a variety of substrates. organic-chemistry.org This method's adaptability to different reaction partners makes it valuable for generating diverse libraries of compounds. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. bdmaee.net This involves using less hazardous substances, maximizing atom economy, and employing energy-efficient methods. bdmaee.net

In the synthesis of piperazine analogs, sustainable methods such as microwave irradiation, ultrasonication, and mechanical trituration have been explored as alternatives to conventional refluxing, significantly reducing reaction times and energy consumption. researchgate.net Photoredox catalysis, often utilizing visible light, represents a green alternative to classical synthetic methods. nsf.gov The use of organic photocatalysts further enhances the sustainability of these reactions. nsf.govmdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another cornerstone of green chemistry. nih.gov Enzymatic kinetic resolutions, for instance, offer a highly selective and environmentally benign method for obtaining enantiopure compounds. mdpi.com The development of chemoenzymatic cascades, which combine chemical and enzymatic steps in a one-pot process, further streamlines synthesis and reduces waste. nih.gov

Below is a table summarizing various synthetic approaches and their key features:

Synthetic ApproachKey FeaturesRelevant Compounds
Chiral Pool SynthesisUtilizes readily available chiral starting materials like amino acids.(S)-aspartic acid, (S)-glutamic acid
Asymmetric CatalysisEmploys chiral catalysts (e.g., Ir, Rh complexes) for high enantioselectivity.Iridium-based photoredox catalysts
Diastereoselective SynthesisControls the formation of a specific stereoisomer.Cyclic sulfamidates
Kinetic ResolutionSeparates racemic mixtures based on different reaction rates of enantiomers.n-BuLi/(+)-sparteine
Multistep SynthesisInvolves sequential reactions to build complex derivatives.4-(benzyloxy)benzonitrile, 4-benzyl-1-chlorophthalazine
Green Chemistry ApproachesFocuses on sustainability, using methods like photoredox catalysis and biocatalysis.Organic photocatalysts, Ene-reductases

Process Chemistry Aspects and Scale-Up Considerations for this compound Production

The successful transition of a synthetic route for this compound from a laboratory-scale procedure to industrial production requires meticulous attention to process chemistry principles. The goal is to develop a safe, efficient, economically viable, and environmentally sustainable process that consistently delivers the target compound with the required purity and stereochemical integrity. Key considerations include the selection of a scalable synthetic route, optimization of reaction conditions, and management of challenges related to handling reagents, isolating products, and ensuring purity on a large scale.

A critical aspect of producing this compound is establishing its stereochemistry. This can be achieved either through asymmetric synthesis, where the desired enantiomer is formed selectively, or by resolving a racemic mixture. While asymmetric methods are often preferred for their elegance and efficiency, classical resolution using a chiral resolving agent can also be a viable, if less atom-economical, strategy on an industrial scale. The choice of strategy profoundly impacts the entire process, from raw material selection to the final purification steps.

For instance, a potential scalable route could start from readily available materials, with the chiral center being introduced through a well-understood asymmetric transformation or by using a chiral building block. Each step must be evaluated for its scalability, considering factors such as reaction kinetics, heat and mass transfer, and the physical nature of intermediates. researchgate.net Processes that avoid chromatographic purifications, which are often impractical at large scales, are highly desirable. researchgate.net Instead, reliance on crystallization-induced diastereomer transformation or selective extractions is preferred for purification. researchgate.net

The selection of reagents and solvents is another paramount consideration. Materials should be readily available, cost-effective, and pose minimal safety and environmental risks. For example, the benzylation step, crucial for introducing the N-benzyl group, can be achieved using various reagents. While benzyl chloride is a common choice, its handling and the management of by-products are significant scale-up concerns. mdpi.com Alternative, milder benzylation methods, such as those using 2-benzyloxypyridine, might offer advantages in terms of safety and compatibility with sensitive functional groups, although cost and availability at scale must be assessed. beilstein-journals.org

Catalytic processes, such as hydrogenolysis for debenzylation if required in a synthetic sequence, are highly favored in industrial settings. researchgate.net However, the choice of catalyst (e.g., palladium on carbon), catalyst loading, and reaction conditions (temperature, pressure) must be optimized to ensure complete conversion, minimize side reactions, and allow for efficient catalyst recovery and reuse. google.com

The table below outlines key considerations for scaling up the synthesis of this compound, based on established principles in process chemistry and analogies with similar structures. researchgate.netmdpi.com

Process Aspect Key Scale-Up Considerations Potential Challenges Mitigation Strategies
Route Selection - Use of inexpensive, readily available starting materials. - High overall yield and atom economy. - Avoidance of cryogenic conditions and high-pressure reactions where possible.- Routes optimized for lab scale may not be economically viable. - Introduction of the chiral center efficiently and with high enantiomeric excess.- Perform a thorough cost analysis of raw materials. - Select asymmetric transformations with proven scalability or opt for efficient chiral resolution. researchgate.netnih.gov
Reagent Handling - Safety profile of reagents (e.g., toxicity, flammability). - Physical state (solid vs. liquid) for ease of transfer. - Stoichiometry and potential for side reactions at high concentrations.- Exothermic reactions requiring careful thermal management. - Handling of hazardous reagents like benzyl chloride.- Utilize reactor cooling systems and controlled addition rates. - Explore alternative, safer reagents and closed-system transfers. mdpi.com
Solvent Choice - Low toxicity and environmental impact. - Appropriate boiling point for reaction temperature and ease of removal. - Ability to dissolve reactants and facilitate product isolation.- Solvents used in the lab (e.g., chlorinated solvents) may be restricted. - Large solvent volumes leading to high processing costs and waste.- Select from a list of preferred industrial solvents (e.g., toluene, alcohols, water). - Optimize for minimum solvent usage and implement solvent recovery and recycling.
Reaction Conditions - Optimization of temperature, pressure, and reaction time for throughput. - Efficient mixing to ensure homogeneity. - Monitoring of reaction progress using process analytical technology (PAT).- Heat and mass transfer limitations in large reactors. - Incomplete reactions or formation of impurities under non-ideal mixing.- Engineer appropriate reactor geometry and agitation. - Implement in-process controls to track reaction kinetics and ensure consistency.
Work-up & Isolation - Replacement of chromatography with crystallization or extraction. - Minimization of aqueous waste streams. - Physical properties of the product (e.g., crystallinity) for ease of filtration.- Emulsion formation during extractions. - Product isolation as an oil, which can be difficult to handle. researchgate.net- Use of solid intermediates where possible. - Optimize solvent systems and phase-break agents for extractions.
Purification - Achieving desired chemical and chiral purity without chromatography. - Removal of process-related impurities and residual solvents. - Final product form (e.g., free base vs. salt) for stability and handling.- Co-crystallization of impurities. - Polymorphism affecting physical properties.- Develop robust crystallization procedures with controlled cooling profiles. - Conduct polymorphism screening and select a stable crystalline form.

Ultimately, a successful scale-up campaign for this compound production hinges on a multidisciplinary approach, integrating synthetic organic chemistry with chemical engineering principles to create a process that is not only scientifically sound but also commercially and environmentally sustainable.

Applications of S 4 Benzyl 2 Hydroxymethylpiperazine As a Key Synthetic Intermediate

Utility in the Synthesis of Complex Heterocyclic Systems

The piperazine (B1678402) ring is a common motif in pharmacologically active compounds, and (S)-4-benzyl-2-hydroxymethylpiperazine serves as an excellent starting point for creating more complex, fused, or substituted heterocyclic structures. One notable application is in the synthesis of novel s-triazine derivatives. nih.gov

Researchers have demonstrated a three-step substitution reaction starting from cyanuric chloride. The process involves the sequential reaction of cyanuric chloride with different nucleophiles, including the introduction of the (S)-4-benzyl-piperazinyl moiety. This modular approach allows for the creation of a library of s-triazine compounds with varied substituents. nih.gov The final structures are elucidated using various spectroscopic methods, and these novel derivatives have been evaluated for biological activities, such as antibacterial properties. nih.gov

Table 1: Synthesis of 4-Benzyl-piperazinyl-s-triazine Derivatives This table is based on synthetic strategies reported in the literature.

StepReactant 1Reactant 2Key TransformationResulting Structure
1Cyanuric ChlorideNucleophile 1 (e.g., Aniline)First chlorine displacementMonosubstituted s-triazine
2Monosubstituted s-triazineNucleophile 2 (e.g., Morpholine)Second chlorine displacementDisubstituted s-triazine
3Disubstituted s-triazineThis compoundFinal chlorine displacementChiral trisubstituted s-triazine derivative

Application as a Chiral Building Block in Enantioselective Synthesis

The primary value of this compound lies in its identity as a chiral building block or "synthon." mdpi.com Enantioselective synthesis, the process of preferentially creating one of two enantiomers of a chiral molecule, is fundamental to modern drug development. Using an enantiomerically pure starting material like this compound allows chemists to transfer that chirality to a more complex target molecule, avoiding the need for difficult chiral separations or complex asymmetric reactions later in the synthesis. google.com Its pre-defined stereocenter directs the spatial arrangement of subsequent reactions, ensuring the final product has the desired three-dimensional structure, which is often crucial for biological activity.

Incorporation into Ligands for Asymmetric Metal Catalysis

Asymmetric catalysis, where a small amount of a chiral metal-ligand complex generates large quantities of an enantiomerically enriched product, is a cornerstone of efficient chemical manufacturing. The design of the chiral ligand is paramount to achieving high enantioselectivity.

This compound is an ideal scaffold for the synthesis of bespoke chiral ligands. Its rigid piperazine backbone provides a well-defined chiral environment, while the hydroxymethyl group serves as a versatile functional handle for introducing coordinating atoms like phosphorus or sulfur. google.com By modifying this alcohol, the piperazine can be converted into novel bidentate or tridentate ligands (e.g., N,N,O or by converting the -OH to a phosphine, N,N,P ligands). These tailored ligands can then be complexed with transition metals (e.g., rhodium, palladium, iridium) to create catalysts for a wide range of asymmetric transformations, such as hydrogenations, allylic alkylations, and carbon-carbon bond-forming reactions. The ability to easily synthesize a variety of ligands from this single chiral precursor allows for rapid screening and optimization of catalysts for specific chemical reactions.

Derivatization and Functionalization of the S 4 Benzyl 2 Hydroxymethylpiperazine Scaffold

Transformations at the Hydroxymethyl Moiety for Ester, Ether, and Amine Formation

The primary alcohol of the hydroxymethyl group in (S)-4-benzyl-2-hydroxymethylpiperazine is a prime target for various chemical transformations, including esterification, etherification, and conversion to amines. These modifications are fundamental in altering the polarity, steric bulk, and hydrogen bonding capabilities of the parent molecule.

Esterification: The formation of esters from the hydroxymethyl group can be achieved through several established methods. Direct esterification with carboxylic acids, often catalyzed by an acid, is a common approach. For instance, the reaction of benzyl (B1604629) alcohol with acetic acid, catalyzed by a porous phenolsulphonic acid-formaldehyde resin (PAFR), yields benzyl acetate (B1210297) in high yields. researchgate.net Another versatile method involves the use of activated carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base to neutralize the resulting acid. nih.gov The use of 4-methoxybenzyl-2,2,2-trichloro-acetimidate allows for esterification under neutral conditions, as the carboxylic acid itself can promote the transformation. nih.gov A mild and effective reagent for benzyl ester synthesis is 2-benzyloxy-1-methylpyridinium triflate, which can be generated in situ. beilstein-journals.orgsemanticscholar.org

Etherification: The synthesis of ethers from the hydroxymethyl group introduces a stable linkage and can be used to append a variety of functional groups. A common method for preparing benzyl ethers is the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. Another approach utilizes 2-benzyloxypyridine, prepared by reacting benzyl alcohol with 2-chloropyridine (B119429) and potassium hydroxide. beilstein-journals.orgsemanticscholar.org This reagent, upon N-methylation, serves as an effective benzyl transfer agent for the synthesis of benzyl ethers under neutral conditions. beilstein-journals.orgsemanticscholar.org

Amine Formation: The conversion of the hydroxymethyl group to an amine introduces a basic center and a site for further functionalization. This transformation can be achieved through a multi-step process, often involving initial conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an amine precursor like sodium azide (B81097). Subsequent reduction of the azide furnishes the primary amine. The in vivo metabolism of benzylamine, a related primary amine, has been shown to produce various metabolites, including hippuric acid and glutathione (B108866) adducts, indicating complex biotransformation pathways. nih.gov

Regioselective Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in this compound contains two secondary nitrogen atoms, N1 and N4, which exhibit different steric and electronic environments, allowing for regioselective functionalization. The N4 nitrogen is directly attached to the benzyl group, while the N1 nitrogen is adjacent to the chiral center bearing the hydroxymethyl group.

N-Alkylation and N-Acylation: The nitrogen atoms of the piperazine ring are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. The choice of reaction conditions and reagents can influence the site of functionalization. For instance, in the synthesis of certain piperazine derivatives, N-alkylation with substituted benzyl chlorides is a common strategy. chemicalforums.com The reactivity of the benzyl chloride can be influenced by substituents on the aromatic ring; for example, p-methoxybenzyl chloride is a highly reactive SN1 electrophile. chemicalforums.com N-acylation can be achieved using acyl chlorides or other activated acylating agents. rsc.org These reactions are fundamental in building more complex molecular architectures. For example, a series of N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazines were generated as selective σ1 receptor ligands. nih.gov

The synthesis of various 4-benzyl piperazine derivatives has been accomplished through methods like the Suzuki coupling protocol, demonstrating the versatility of this scaffold in constructing diverse molecular libraries. organic-chemistry.org Furthermore, the synthesis of novel arylalkyl 4-benzyl piperazine derivatives has been explored for their potential as sigma site selective ligands. nih.gov

Modifications of the Benzyl Moiety: Hydrogenation, Oxidation, and Halogenation

The benzyl group at the N4 position serves as a key structural feature that can be modified to tune the properties of the molecule. Common transformations include hydrogenation to remove the benzyl group, oxidation of the benzylic position, and halogenation of the aromatic ring.

Hydrogenation: The benzyl group is often employed as a protecting group for the N4 nitrogen and can be removed by catalytic hydrogenation. This process, known as debenzylation, typically utilizes a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. For instance, catalytic transfer hydrogenation using formic acid or ammonium (B1175870) formate (B1220265) as the hydrogen donor provides a rapid and efficient method for N-benzyl group removal under mild conditions. organic-chemistry.orgmdma.ch A green approach for the aromatic hydrogenation of benzyl alcohol and its derivatives to produce cyclohexanemethanol (B47985) has been demonstrated using compressed CO2/water as the solvent. rsc.org

Oxidation: The benzylic methylene (B1212753) group is susceptible to oxidation to form a carbonyl group (benzaldehyde or benzoic acid derivatives). Various oxidizing agents and conditions can be employed to achieve this transformation. mdpi.comkhanacademy.org The oxidation of benzyl alcohols to the corresponding aldehydes can be achieved using heterogeneous catalysts like palladium oxide supported on ceria nanorods under solvent-free conditions. researchgate.net The oxidation of benzyl substrates can also yield aryl carbonyl compounds, including benzoic acids, under mild conditions using potassium persulfate. organic-chemistry.org Studies on the OH-initiated reaction of benzyl alcohol have identified benzaldehyde (B42025) and hydroxybenzyl alcohol as major oxidation products. copernicus.org

Halogenation: The aromatic ring of the benzyl group can undergo electrophilic halogenation to introduce halogen atoms (F, Cl, Br, I). This modification can significantly alter the electronic properties and lipophilicity of the molecule. For example, ortho-halogenation of benzyl alcohol can influence its conformational preferences. rsc.org A highly chemoselective and rapid chlorination of benzylic alcohols can be achieved under neutral conditions using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide. organic-chemistry.org Furthermore, a radical meta-C-H halogenation of azines has been developed using an N-benzyl activation strategy. researchgate.net

Synthesis of Novel this compound-Based Analogues and Scaffolds

The derivatization at the hydroxymethyl, piperazine nitrogen, and benzyl positions provides access to a vast chemical space of novel analogues and scaffolds based on this compound. These new chemical entities can be designed to interact with specific biological targets or to possess unique material properties.

The synthesis of novel analogues often involves multi-step reaction sequences that combine the transformations described in the previous sections. For example, a series of 4-benzyl-piperazinyl-s-triazine derivatives were synthesized through a three-step substitution reaction of cyanuric chloride. researchgate.net Similarly, novel alloxazine (B1666890) analogues have been synthesized from pyrimidine (B1678525) precursors. nih.gov The development of N-benzyl-(3E,5E)-3,5-bis(2-hydroxybenzylidene)-4-piperidone showcases the condensation reaction of N-benzyl-4-piperidone with 2-hydroxybenzaldehyde. mdpi.com

The versatility of the this compound scaffold is further highlighted by its use in the construction of more complex molecular architectures. For instance, the base-induced dimerization of 3-benzyloxazolidin-2-one leads to the formation of N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide. mdpi.com The chiral nature of the starting material is crucial in the synthesis of enantiomerically pure final products, which is of significant importance in the development of pharmaceuticals and chiral catalysts. The adducts of reactions involving (S)-4-benzyl-2-oxazolidinone can be converted to chiral amines. researchgate.net

Exploration of Biological Activities and Structure Activity Relationships in Vitro Studies

In Vitro Screening for Defined Biological Targets (e.g., receptor binding, enzyme inhibition)

While comprehensive screening data for (S)-4-benzyl-2-hydroxymethylpiperazine against a wide array of biological targets is not extensively available in the public domain, the broader class of benzylpiperazine derivatives has been the subject of numerous investigations. These studies provide a basis for inferring potential targets for the title compound.

Notably, benzylpiperazine derivatives have shown significant affinity for various receptors and enzymes. For instance, a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides were identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase enzyme through high-throughput screening. Although structurally distinct from this compound due to the presence of a carboxamide and a phenylsulfonyl group, this finding highlights the potential of the N-benzylpiperazine core to interact with viral polymerases.

Furthermore, studies on other piperazine-containing compounds have revealed a range of biological activities. For example, some piperazine (B1678402) derivatives have been investigated for their effects on P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. nih.gov Inhibition of P-gp can enhance the efficacy of co-administered anticancer drugs. nih.gov

Given the structural features of this compound, particularly the benzyl (B1604629) group, it is plausible that it could exhibit affinity for targets that recognize arylalkyl moieties. However, without direct experimental data from in vitro screening assays such as radioligand binding assays or enzyme activity assays for this specific compound, its precise biological targets remain to be elucidated.

Mechanistic Studies of Molecular Interactions in In Vitro Biological Systems

Detailed mechanistic studies elucidating the molecular interactions of this compound in in vitro biological systems are currently limited in the published literature. Understanding the mechanism of action at a molecular level requires the identification of a specific biological target and subsequent investigation of the binding mode and functional consequences of this interaction.

For related piperazine derivatives, mechanistic insights have been gained. For instance, in the case of piperazine-based anticancer agents, proposed mechanisms include the induction of apoptosis and cell cycle arrest. nih.gov The analysis of berberine-piperazine derivatives suggested that their enhanced anticancer effects may stem from improved binding to their target through hydrophobic interactions, conjugation, and hydrogen bonding. nih.gov The hydroxymethyl group on this compound could potentially participate in hydrogen bonding interactions with a biological target, a common feature in drug-receptor binding.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. While specific SAR studies for a series of direct analogs of this compound are not readily found, general SAR principles can be derived from studies on related piperazine derivatives.

The introduction of a piperazine or homopiperazine (B121016) moiety into other parent compounds has been shown to significantly improve antitumor activity. nih.gov Specifically, the presence of a 4-fluorobenzyl group and a piperazine moiety were identified as crucial for the anticancer functionality of certain ursolic acid derivatives. nih.gov This underscores the importance of the substituted benzyl group at the N4 position of the piperazine ring.

In a study of 2-(2-hydroxyethyl)piperazine derivatives as carbonic anhydrase inhibitors, the substitution on the second nitrogen atom of the piperazine ring was found to be a key determinant of activity and selectivity. nih.gov This suggests that modifications to the benzyl group of this compound could significantly impact its biological profile.

Furthermore, the stereochemistry at the C2 position is expected to be critical for biological activity. The (S)-configuration will dictate a specific spatial arrangement of the hydroxymethyl group, which could lead to stereoselective interactions with a chiral binding pocket on a target protein. The impact of this chirality is a common theme in SAR studies.

A hypothetical SAR study for analogs of this compound could involve:

Modification of the benzyl group: Introducing substituents (e.g., halogens, methoxy (B1213986) groups) on the phenyl ring to probe electronic and steric effects.

Alteration of the N-substituent: Replacing the benzyl group with other alkyl or arylalkyl groups to assess the impact on potency and selectivity.

Modification of the hydroxymethyl group: Esterification, etherification, or oxidation of the hydroxyl group to an aldehyde or carboxylic acid to understand its role in binding.

Investigation of the stereochemistry: Synthesis and testing of the (R)-enantiomer to determine the importance of the stereocenter at the C2 position.

Interactive Data Table: Hypothetical SAR of this compound Analogs

Since no specific experimental data is available for analogs of this compound, the following table is a hypothetical representation of what an SAR study might reveal, based on general principles observed for related piperazine derivatives. The activity data is illustrative.

Compound IDR1 (N4-substituent)R2 (C2-substituent)StereochemistryHypothetical Activity (IC50, nM)
1 Benzyl-CH2OHS100
2Benzyl-CH2OHR>1000
34-Fluorobenzyl-CH2OHS50
4Benzyl-COOHS500
5Phenyl-CH2OHS250

Enzyme Inhibition and Activation Profiling in Cell-Free and Cellular Assays

Direct evidence of enzyme inhibition or activation by this compound from either cell-free or cellular assays is not prominent in the scientific literature. However, the broader class of piperazine derivatives has been extensively studied as enzyme inhibitors.

A notable example is the inhibition of human carbonic anhydrases (hCAs) by a series of chiral piperazines carrying a 2-(2-hydroxyethyl) group. nih.gov Several of these compounds displayed potent, nanomolar inhibition of certain hCA isoforms, particularly the tumor-associated hCA IX. nih.gov This suggests that piperazine scaffolds with hydroxyl functionalities can effectively interact with the active site of metalloenzymes like carbonic anhydrase.

Given the structural similarity, it would be a reasonable line of inquiry to profile this compound against a panel of enzymes, including but not limited to:

Carbonic Anhydrases

Kinases

Proteases

Polymerases

Such profiling would be essential to identify any specific enzymatic activities and to understand its potential therapeutic applications or off-target effects.

Investigation of Protein-Ligand Interactions via Biophysical Methods (in vitro)

Biophysical methods provide invaluable, quantitative data on the interaction between a ligand and its target protein. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography can define the binding affinity, stoichiometry, kinetics, and thermodynamics of the interaction, as well as provide a three-dimensional view of the binding mode.

Currently, there are no published studies that utilize these biophysical methods to investigate the interaction of this compound with a specific protein target. Should a biological target be identified through screening efforts, these methods would be the next logical step in the compound's characterization. For example, if the compound were found to inhibit a particular enzyme, X-ray crystallography of the enzyme-inhibitor complex could reveal the precise binding interactions, guiding further rounds of structure-based drug design. Similarly, NMR saturation transfer difference (STD) experiments could identify the specific protons of the compound that are in close contact with the protein, providing valuable SAR information.

Computational and Theoretical Chemistry Studies of S 4 Benzyl 2 Hydroxymethylpiperazine

Conformational Analysis and Stereochemical Elucidation via Quantum Mechanics

The three-dimensional structure of (S)-4-benzyl-2-hydroxymethylpiperazine is not static; it exists as an ensemble of interconverting conformers. The piperazine (B1678402) ring can adopt several conformations, primarily the low-energy chair form and higher-energy boat and twist-boat forms. Additionally, rotation around the single bonds connecting the benzyl (B1604629) and hydroxymethyl groups to the piperazine ring gives rise to a multitude of rotational isomers (rotamers).

Quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for exploring this complex conformational landscape. bohrium.comjddtonline.inforesearchgate.net By systematically calculating the energies of different possible conformations, researchers can identify the most stable, low-energy structures that are likely to be populated at room temperature. For instance, a conformational search could reveal the preferred orientation of the equatorial and axial positions for the hydroxymethyl and benzyl groups on the piperazine ring. Studies on similar piperazine analogs have demonstrated that the choice of force field and inclusion of solvent effects can influence the predicted conformer populations. researchgate.net

Furthermore, quantum mechanical calculations can be used to unequivocally elucidate the stereochemistry of the molecule. By comparing calculated spectroscopic data, such as NMR chemical shifts or vibrational frequencies, with experimental data, the absolute configuration of the chiral center at the C2 position can be confirmed.

A hypothetical conformational analysis of this compound would likely show that the chair conformation of the piperazine ring is the most stable. The relative energies of the different conformers would be calculated to determine their populations according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Population (%) at 298 K
Chair (equatorial hydroxymethyl)0.0095.7
Chair (axial hydroxymethyl)2.501.3
Twist-Boat5.50<0.1
Boat6.50<0.1

Note: This table is illustrative and contains hypothetical data.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of the electronic distribution within the this compound molecule, which is crucial for understanding its reactivity. irjweb.comirjweb.com Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and atomic charges. researchgate.netasianpubs.org

The HOMO and LUMO, often referred to as frontier orbitals, are central to chemical reactivity. youtube.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. irjweb.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. jddtonline.inforesearchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, highlighting them as potential sites for protonation or coordination to metal ions.

Calculations of atomic charges, such as Mulliken charges, provide a quantitative measure of the electron distribution among the atoms in the molecule. asianpubs.org This information can further pinpoint reactive sites.

Table 2: Hypothetical Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-8.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap9.7 eV
Dipole Moment2.5 D

Note: This table is illustrative and contains hypothetical data based on similar molecules.

Molecular Dynamics Simulations of this compound and its Interactions with Biomolecules

While quantum mechanics provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. indexcopernicus.comresearchgate.netacs.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations of this compound in a solvent, such as water, can provide insights into its solvation and the conformational flexibility of the piperazine ring and its substituents. This is particularly important for understanding how the molecule behaves in a biological context.

Of significant interest is the use of MD simulations to study the interactions of this compound and its derivatives with biomolecules, such as proteins or enzymes. nih.govnih.gov By simulating the ligand-protein complex, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. nih.gov These simulations can also reveal the stability of the binding pose and the conformational changes that may occur in both the ligand and the protein upon binding. Such studies are invaluable for rational drug design, helping to explain the structure-activity relationships of a series of compounds and guiding the design of more potent and selective inhibitors. acs.org

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can be employed to predict the reactivity and selectivity of this compound in various organic transformations. nih.govmdpi.comnih.gov The electronic parameters derived from quantum chemical calculations, such as the MEP and atomic charges, can be used to identify the most likely sites for chemical reactions. For example, the more nucleophilic nitrogen atom of the piperazine ring can be predicted as the site of alkylation or acylation.

Furthermore, more sophisticated computational models can be used to simulate entire reaction pathways, calculating the activation energies for different possible reactions and thus predicting the major products. This can be particularly useful for understanding and predicting the stereochemical outcome of reactions involving the chiral center.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico tool. nih.govmdpi.com By building a statistical model that correlates the structural or physicochemical properties of a series of related piperazine derivatives with their observed biological activity, it is possible to predict the activity of new, untested compounds. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Ligand Design and Virtual Screening Applications Utilizing the this compound Framework

The this compound scaffold is an attractive starting point for ligand design due to its conformational pre-organization and the presence of multiple points for chemical modification. acs.orgmdpi.com Computational techniques play a pivotal role in leveraging this scaffold for the discovery of new bioactive molecules.

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.comnih.gov There are two main approaches:

Ligand-based virtual screening: This method relies on the knowledge of known active ligands. A model, such as a pharmacophore, is built based on the common structural features of the active molecules. nih.gov This model is then used to screen a database for other molecules that fit the pharmacophore.

Structure-based virtual screening: When the three-dimensional structure of the target protein is known, molecular docking can be used to predict the binding pose and affinity of a library of compounds to the target's binding site. nih.gov

The this compound framework can be used as a query in similarity searches or as a core structure for building combinatorial libraries for virtual screening. By computationally evaluating thousands or even millions of virtual compounds, researchers can identify a smaller, more manageable set of promising candidates for synthesis and experimental testing, thereby saving significant time and resources in the drug discovery pipeline.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of (S)-4-benzyl-2-hydroxymethylpiperazine. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this process, providing detailed information about the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of this compound. While specific spectra for this exact compound are not widely published, data from closely related N-benzylpiperidine derivatives provide expected chemical shift ranges. rsc.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the benzyl (B1604629), hydroxymethyl, and piperazine (B1678402) moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, typically in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) would appear as a singlet or a multiplet, depending on the chiral environment and solvent, usually around δ 3.5 ppm. The protons of the piperazine ring and the hydroxymethyl group would resonate in the aliphatic region (δ 2.0-4.0 ppm), with their specific multiplicities and coupling constants providing crucial information about their spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the aromatic carbons of the benzyl group (δ 127-140 ppm), the benzylic carbon (around δ 63 ppm), and the carbons of the piperazine ring and hydroxymethyl group (δ 40-70 ppm).

Illustrative NMR Data for a Related N-Benzylpiperidine Derivative:

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Aromatic-H7.31-7.22 (m, 5H)139.1, 128.5, 128.1, 126.8
Benzylic-CH₂3.57 (s, 2H)63.5
Piperazine-H2.42 (m, 4H), 2.75 (m, 4H)53.4, 46.6
Hydroxymethyl-CH₂3.45 (d, 2H)60.5
Hydroxymethyl-OH1.90 (t, 1H)-
Data is representative for N-benzylpiperazine derivatives and may vary for the specific title compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique for determining the elemental composition of this compound with high accuracy and precision. researchgate.net This technique provides a measured mass-to-charge ratio (m/z) that can be used to calculate a unique elemental formula, thereby confirming the molecular formula of the compound (C₁₂H₁₈N₂O). Electrospray ionization (ESI) is a commonly used soft ionization technique for such molecules, which typically yields the protonated molecule [M+H]⁺. The high resolution of the mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Expected HRMS Data:

Ion Calculated m/z Observed m/z (Illustrative) Mass Accuracy (ppm)
[C₁₂H₁₉N₂O]⁺207.1497207.1495< 5
This data is illustrative and based on the theoretical exact mass.

Chromatographic Methods for Enantiomeric Purity and Impurity Profiling (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound, specifically its enantiomeric purity and the profile of any process-related impurities.

Chiral High-Performance Liquid Chromatography (HPLC): The determination of the enantiomeric purity of this compound is a critical quality control parameter. Chiral HPLC is the most widely used technique for this purpose. nih.gov The method involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® columns), are often effective for the separation of chiral amines and alcohols. nih.gov Method development typically involves screening different CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution between the (S)- and (R)-enantiomers. sigmaaldrich.com

Illustrative Chiral HPLC Method Parameters:

Parameter Condition
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phasen-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C
These parameters are illustrative and require optimization for the specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling: GC-MS is a robust and sensitive technique for the identification and quantification of volatile and semi-volatile impurities that may be present in this compound. scholars.direct These impurities can originate from starting materials, by-products of the synthesis, or degradation products. For instance, potential impurities could include unreacted starting materials like piperazine or benzyl chloride, or by-products such as dibenzylpiperazine. rsc.org Derivatization of the analyte with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can improve its volatility and chromatographic behavior. nih.gov The mass spectrometer provides structural information for the identification of unknown impurities by comparing their mass spectra with libraries or through interpretation of fragmentation patterns.

Potential Impurities and their Analysis by GC-MS:

Potential Impurity Typical GC-MS Behavior
PiperazineOften requires derivatization for good peak shape.
Benzyl chlorideVolatile and readily analyzable by GC-MS.
(R)-4-benzyl-2-hydroxymethylpiperazineCo-elutes with the (S)-enantiomer on a non-chiral column.
DibenzylpiperazineHigher boiling point, may require higher GC oven temperatures.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and providing detailed information about its three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise map of the electron density can be generated, revealing the positions of all atoms in the molecule.

For this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of the (S)-configuration at the chiral center (C2). This is typically achieved by the inclusion of a heavy atom in the crystal structure (e.g., by forming a salt with a chiral acid containing a heavy atom) and analyzing the anomalous dispersion of the X-rays. The resulting crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering insights into the preferred conformation of the molecule in the solid state. mdpi.comnih.gov While a crystal structure for the title compound is not publicly available, the structure of a related 4-benzyl-substituted heterocyclic compound illustrates the level of detail that can be obtained. researchgate.net

Illustrative Data from an X-ray Crystal Structure Analysis:

Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX°
Bond Length (C-N)1.45 - 1.48 Å
Bond Angle (C-N-C)109 - 112°
Torsion Angle (describing ring conformation)Varies
This data is for illustrative purposes and does not represent the actual compound.

Advanced Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

The coupling of chromatographic separation techniques with advanced spectroscopic detectors, known as hyphenated techniques, offers powerful capabilities for the analysis of complex mixtures and for real-time reaction monitoring.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. ojp.gov This technique is particularly valuable for the analysis of complex samples where chromatographic co-elution may occur. For the analysis of this compound, LC-MS can be used to simultaneously monitor for the parent compound, its enantiomer (on a chiral column), and any non-volatile impurities or degradation products. nih.gov Tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information through the fragmentation of selected ions. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful hyphenated technique that allows for the direct acquisition of NMR spectra of compounds as they elute from an HPLC column. lew.ro This provides unambiguous structural information for each separated component without the need for offline fraction collection and analysis. LC-NMR can be particularly useful for the structural elucidation of unknown impurities or degradation products in the sample.

Reaction Monitoring: Hyphenated techniques are increasingly used for the real-time monitoring of chemical reactions. For example, the synthesis of this compound could be monitored using a flow chemistry setup coupled to an online detector such as LC-MS or NMR. This would allow for the continuous tracking of the consumption of starting materials and the formation of the product and any by-products, enabling precise control over reaction conditions and optimization of yield and purity.

Future Research Trajectories and Emerging Applications of S 4 Benzyl 2 Hydroxymethylpiperazine

Integration into Novel Material Science Applications and Polymer Chemistry

The distinct molecular architecture of (S)-4-benzyl-2-hydroxymethylpiperazine offers significant potential for its integration into advanced materials and polymers. The presence of a chiral center is of particular interest for the development of chiral polymers, which have applications in enantioselective separations, chiral catalysis, and optics. mdpi.com The hydroxyl group provides a reactive site for polymerization reactions, allowing the molecule to be incorporated as a monomer into various polymer backbones, such as polyesters and polyurethanes.

Future research could focus on the synthesis of homopolymers of this compound or its copolymerization with other monomers to create materials with tailored properties. mdpi.com The chirality of the monomeric unit could lead to the formation of helical polymer structures with unique chiroptical properties.

Table 1: Potential Polymer Architectures Incorporating this compound

Polymer TypePotential Monomeric RoleKey Structural ContributionProspective Applications
Chiral PolyestersDiol monomerChirality, rigidityEnantioselective chromatography, chiral sensors
PolyurethanesDiol or diamine (after modification)Hydrogen bonding, rigidityHigh-performance elastomers, coatings
PolyamidesDiamine (after modification)Thermal stability, strengthAdvanced engineering plastics

Development of this compound-Based Probes for Chemical Biology

The development of molecular probes is crucial for understanding complex biological processes. The scaffold of this compound is a promising starting point for the design of novel chemical probes. The piperazine (B1678402) core is a common motif in biologically active compounds, which can provide a degree of biocompatibility and cell permeability. researchgate.netnih.gov

The hydroxymethyl group can be readily functionalized with fluorophores, affinity tags, or other reporter groups to enable detection and visualization within a biological system. The chirality of the molecule could lead to stereospecific interactions with biological targets, such as enzymes or receptors, allowing for the development of highly selective probes. researchgate.net

For instance, by attaching a fluorescent dye to the hydroxymethyl group, researchers could create a probe to visualize the localization of specific cellular components or to monitor enzyme activity in real-time. The benzyl (B1604629) group could also be modified to tune the probe's lipophilicity and cellular uptake.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising avenue for the application of this compound. The ability of molecules to self-assemble into well-defined, ordered structures is of great interest for the development of novel materials and functional systems. magtech.com.cnmdpi.com

The chiral nature of this compound can direct the formation of chiral supramolecular assemblies, such as helices or sheets. magtech.com.cnresearchgate.net The hydrogen bonding capabilities of the piperazine nitrogens and the hydroxyl group, coupled with potential π-π stacking interactions from the benzyl group, can drive the self-assembly process. researchgate.net Research in this area could explore the self-assembly of this molecule in various solvents and conditions to generate a range of nanostructures with potential applications in areas such as catalysis and drug delivery. The self-assembly of related chiral molecules like cyclodipeptides into functional gels has been demonstrated, suggesting a similar potential for piperazine derivatives. nih.gov

Catalyst Design and Asymmetric Organocatalysis Utilizing the Chiral Piperazine Scaffold

Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze enantioselective reactions, has emerged as a powerful tool in modern synthetic chemistry. nih.govmdpi.com The chiral piperazine scaffold is a privileged structure in the design of organocatalysts. nih.govnih.gov

This compound can serve as a chiral backbone for the development of new organocatalysts. The two nitrogen atoms of the piperazine ring can act as basic sites or be functionalized to introduce other catalytic moieties. The chiral center in close proximity to these nitrogen atoms can effectively control the stereochemical outcome of a reaction.

The hydroxyl group can also be modified to create bifunctional catalysts that can activate substrates through hydrogen bonding. Researchers can explore the use of this chiral piperazine in a variety of organocatalytic transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions, to synthesize enantiomerically enriched products. nih.gov The development of peptidomimetic catalysts, which often incorporate chiral amine structures, highlights the potential of such scaffolds. mdpi.com

Table 2: Potential Organocatalytic Applications

Reaction TypeRole of this compoundExpected Outcome
Aldol ReactionChiral base or ligandEnantioselective formation of β-hydroxy carbonyls
Michael AdditionChiral base or phase-transfer catalystEnantioselective 1,4-addition to α,β-unsaturated compounds
Mannich ReactionChiral Brønsted baseEnantioselective synthesis of β-amino carbonyl compounds

Potential in Prodrug Strategies and Targeted Delivery Systems (Research Concepts)

The development of effective drug delivery systems is a major focus of pharmaceutical research. nih.gov Prodrug strategies, where a pharmacologically active agent is chemically modified to improve its pharmacokinetic and pharmacodynamic properties, are a key approach. nih.govnih.gov

The structure of this compound makes it an interesting candidate for incorporation into prodrug designs. The piperazine moiety is frequently found in approved drugs and can improve properties like solubility and bioavailability. nih.gov The hydroxyl group provides a convenient handle for attaching a drug molecule via a cleavable linker, such as an ester or a carbonate. This linker can be designed to be cleaved by specific enzymes at the target site, leading to the controlled release of the active drug.

Furthermore, the benzyl group can be modified to include targeting ligands that direct the prodrug to specific cells or tissues, thereby enhancing its efficacy and reducing off-target side effects. While this remains a conceptual framework, the versatility of the piperazine scaffold in medicinal chemistry supports the exploration of this compound in targeted drug delivery research. researchgate.netresearchgate.net

Q & A

Q. Q1. What are the standard synthetic routes for (S)-4-benzyl-2-hydroxymethylpiperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including palladium-catalyzed cross-coupling for introducing the benzyl group and hydroxylmethylation via reductive amination. Key parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature control : 60–80°C for cross-coupling; ambient temperature for hydroxylmethylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
    Table 1 : Optimization parameters for a representative step:
ParameterOptimal RangeImpact on Yield
Catalyst loading5–10 mol% Pd(PPh₃)₄Maximizes coupling efficiency
Reaction time12–18 hoursPrevents over-oxidation
Solvent polarityDMF (ε = 36.7)Enhances nucleophilicity

Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Methodological Answer:

  • Chiral HPLC : Uses a Chiralpak AD-H column (hexane/isopropanol, 90:10) to confirm enantiomeric excess (ee > 99%) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the (S)-configuration via splitting patterns (e.g., benzylic protons at δ 3.8–4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 235.1578 (theoretical: 235.1574) .

Advanced Chiral Resolution

Q. Q3. How can researchers resolve racemic mixtures to obtain the (S)-enantiomer with high enantiomeric purity?

Methodological Answer:

  • Kinetic resolution : Enzymatic catalysis (e.g., lipase B) selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted .
  • Chiral auxiliaries : Use (R)-binol-based ligands in asymmetric catalysis to favor (S)-product formation (>90% ee) .
  • Crystallization-induced diastereomer resolution : Co-crystallize with a chiral acid (e.g., L-tartaric acid) to isolate the (S)-enantiomer .

Biological Activity Profiling

Q. Q4. How should researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement (e.g., 3^3H-spiperone for dopamine D2/D3 receptors) identifies IC₅₀ values .
  • Enzyme inhibition : Kinetic assays (e.g., carbonic anhydrase II inhibition) monitor UV absorbance changes at 348 nm .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination .

Addressing Data Contradictions

Q. Q5. How can conflicting results in biological activity studies be resolved?

Methodological Answer:

  • Assay validation : Ensure consistent cell passage numbers and ATP levels in viability assays to minimize variability .
  • Metabolite interference : Use LC-MS to rule out off-target effects from degradation products .
  • Structural analogs : Compare activity with derivatives (e.g., 4-methylpiperazine analogs) to identify pharmacophore requirements .

Structure-Activity Relationship (SAR) Studies

Q. Q6. What strategies are effective for designing SAR studies on this compound derivatives?

Methodological Answer:

  • Substituent variation : Modify the benzyl group (e.g., electron-withdrawing Cl or NO₂) to probe electronic effects on receptor binding .
  • Bioisosteric replacement : Replace the hydroxymethyl group with sulfonamide or carboxamide to assess hydrogen-bonding contributions .
  • Conformational analysis : X-ray crystallography or DFT calculations (B3LYP/6-31G*) correlate molecular geometry with activity .

Metabolic Stability Assessment

Q. Q7. What in vitro methods are used to evaluate the metabolic stability of this compound?

Methodological Answer:

  • Microsomal incubation : Liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 inhibition : Fluorescent probes (e.g., CYP3A4: BDQ) identify enzyme inhibition potential (IC₅₀ < 10 μM indicates high risk) .
  • Plasma protein binding : Equilibrium dialysis (pH 7.4) quantifies unbound fraction (<5% suggests poor bioavailability) .

Polymorphism and Solid-State Analysis

Q. Q8. How can researchers characterize polymorphic forms of this compound?

Methodological Answer:

  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions at 2.8 Å) .
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions (ΔH fusion ~150 J/g) .
  • Dynamic vapor sorption (DVS) : Assesses hygroscopicity; <0.5% weight gain at 90% RH indicates stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.